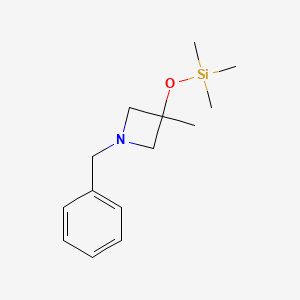
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group, a methyl group, and a trimethylsilyloxy group attached to the azetidine ring. Azetidines are known for their strained ring structure, which makes them highly reactive and useful in various chemical applications .
Méthodes De Préparation
The synthesis of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-methylazetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Analyse Des Réactions Chimiques
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxides, while reduction yields amines.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in the azetidine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be compared with other azetidine derivatives, such as:
1-Benzyl-3-methylazetidine: Lacks the trimethylsilyloxy group, making it less reactive in certain substitution reactions.
3-Methyl-3-((trimethylsilyl)oxy)azetidine:
1-Benzyl-3-((trimethylsilyl)oxy)azetidine: Lacks the methyl group, which can influence its steric properties and reactivity
Propriétés
Numéro CAS |
919357-57-6 |
|---|---|
Formule moléculaire |
C14H23NOSi |
Poids moléculaire |
249.42 g/mol |
Nom IUPAC |
(1-benzyl-3-methylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H23NOSi/c1-14(16-17(2,3)4)11-15(12-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
Clé InChI |
NKMWTCSOHZBEIA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)CC2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







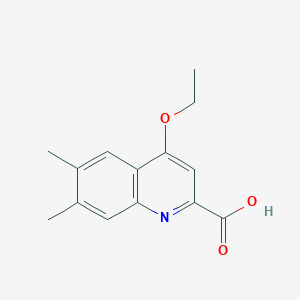
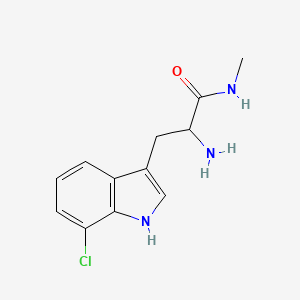
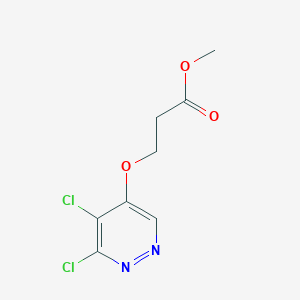

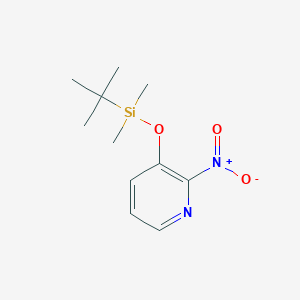
![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)

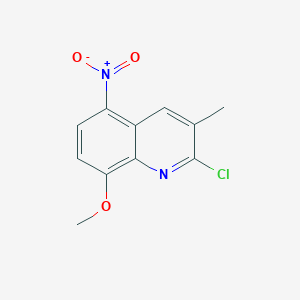
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
